5-Bromo-4,6-dichloropyrimidine
Overview
Description
Scientific Research Applications
Chemistry: 5-Bromo-4,6-dichloropyrimidine is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates for various diseases .
Industry: It is employed in the development of agrochemicals and materials science, where its reactivity and functional groups are utilized to create new compounds with desired properties .
Safety and Hazards
5-Bromo-4,6-dichloropyrimidine is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
5-Bromo-4,6-dichloropyrimidine plays a significant role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which is crucial for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens the anti-aggregation activity of prostacyclin (PGI2) and enhances its biosynthesis, contributing to decreased pulmonary hypertension .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits cAMP-phosphodiesterase, leading to increased levels of cyclic AMP, which can alter cell signaling pathways . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of cAMP-phosphodiesterase, inhibiting its activity and leading to increased levels of cyclic AMP . This inhibition affects various downstream signaling pathways, resulting in altered cellular responses. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inhibition of cAMP-phosphodiesterase and modulation of cell signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux . The compound can affect the levels of metabolites by modulating the activity of enzymes involved in their synthesis and degradation . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its involvement in cellular processes . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dichloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 4,6-dichloropyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or heteroaryl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate in solvents such as 1,4-dioxane.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrimidines.
Coupling Reactions: Formation of novel pyrimidine analogs with aryl or heteroaryl groups.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dichloropyrimidine is primarily based on its ability to undergo substitution and coupling reactions. These reactions allow it to modify other molecules, thereby altering their chemical and biological properties. The specific molecular targets and pathways depend on the context in which it is used, such as in drug development or material synthesis .
Comparison with Similar Compounds
- 5-Bromo-2-chloropyrimidine
- 4-Bromo-2,6-dichloroaniline
- 5-Bromo-2,4-dimethoxypyrimidine
Comparison: 5-Bromo-4,6-dichloropyrimidine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which enhances its reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
5-bromo-4,6-dichloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLHHTTZTSYHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071748 | |
Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68797-61-5 | |
Record name | 5-Bromo-4,6-dichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68797-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068797615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-bromo-4,6-dichloropyrimidine in the synthesis of the pyrimidine derivatives described in the research?
A1: this compound serves as the starting material in the synthesis of both pyrimido[4,5-e]tetrazolo[5,1-b][1,3,4]thiadiazine [] and pyrimido[4,5‐e][1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine derivatives []. It reacts with either sodium 1-amino-1H-tetrazole-5-thiolate or 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, resulting in a condensation reaction followed by an S/N type Smiles rearrangement. This rearrangement is key to forming the desired fused heterocyclic systems.
Q2: Has the structure of the synthesized compounds been confirmed, and if so, how?
A2: Yes, the structures of the synthesized compounds have been confirmed using various techniques. In the case of the pyrimido[4,5‐e][1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine derivatives, single crystal X-ray diffraction analysis was employed to confirm the structure of one of the derivatives []. This technique provides detailed information about the arrangement of atoms within the molecule, definitively proving the occurrence of the S/N Smiles rearrangement. While the specific characterization methods used for all synthesized compounds are not detailed in the provided abstracts, it's standard practice to employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to further confirm the structures of novel compounds.
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